
5-Methylcyclohexa-1,3-diene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylcyclohexa-1,3-diene-1-carbaldehyde is an organic compound with the molecular formula C8H10O It is a derivative of cyclohexa-1,3-diene, featuring a methyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylcyclohexa-1,3-diene-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with cyclohexa-1,3-diene.
Formylation: The aldehyde group is introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methylcyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions adjacent to the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 5-Methylcyclohexa-1,3-diene-1-carboxylic acid.
Reduction: 5-Methylcyclohexa-1,3-diene-1-methanol.
Substitution: 5-Bromo-5-methylcyclohexa-1,3-diene-1-carbaldehyde.
Scientific Research Applications
5-Methylcyclohexa-1,3-diene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methylcyclohexa-1,3-diene-1-carbaldehyde involves its interaction with various molecular targets:
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which is a key reaction in biological systems.
Double Bonds: The conjugated diene system can participate in Diels-Alder reactions, forming cyclohexene derivatives.
Molecular Pathways: The compound may interact with enzymes that catalyze oxidation-reduction reactions, influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-1,3-diene: Lacks the methyl and aldehyde groups, making it less reactive in certain chemical reactions.
5-Methylcyclohexa-1,3-diene: Similar structure but without the aldehyde group, limiting its applications in formylation reactions.
Cyclohexa-1,3-diene-1-carbaldehyde: Similar but lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
5-Methylcyclohexa-1,3-diene-1-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the cyclohexa-1,3-diene ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
60468-97-5 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
5-methylcyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C8H10O/c1-7-3-2-4-8(5-7)6-9/h2-4,6-7H,5H2,1H3 |
InChI Key |
ZQHFTGFCMBXQOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



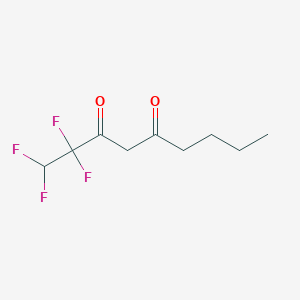
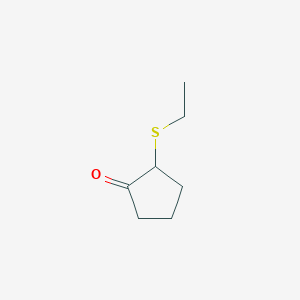
![8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one](/img/structure/B14602490.png)
![4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14602497.png)
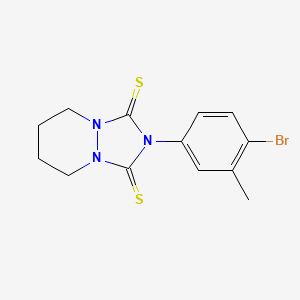
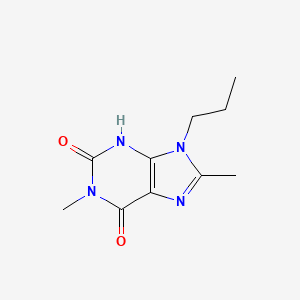
![2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B14602523.png)
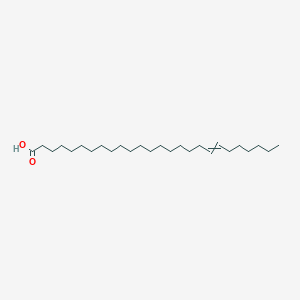
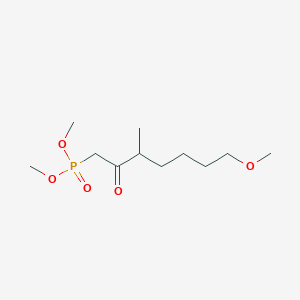

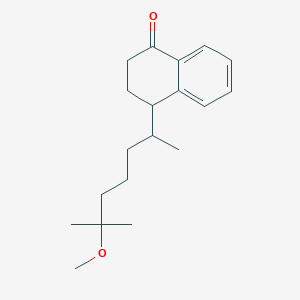
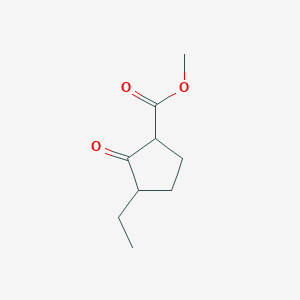
![9-Diazobicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14602570.png)
